N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where the benzylamine derivative reacts with an appropriate electrophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The thiazole and pyrrolidine rings can undergo various substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) and electrophiles like alkyl halides are common.
Major Products
Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Products include methoxybenzyl alcohol or methoxybenzylamine.
Substitution: Products vary depending on the substituent introduced, such as halogenated thiazoles or alkylated pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to active sites, while the methoxybenzyl group could enhance specificity and potency. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((3-hydroxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- N-(4-(2-((3-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the methoxy group on the benzyl ring. This methoxy group can influence the compound’s electronic properties, solubility, and binding affinity, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-13-4-2-3-11(7-13)9-19-16(24)8-12-10-27-18(20-12)22-17(25)14-5-6-15(23)21-14/h2-4,7,10,14H,5-6,8-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQKERPFVSVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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